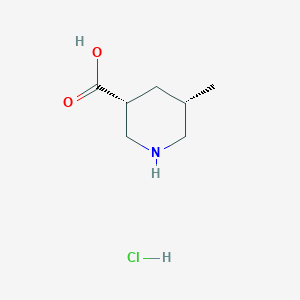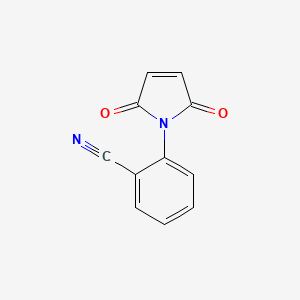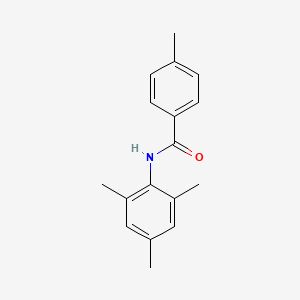![molecular formula C15H12N6O2 B2996501 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile CAS No. 710312-12-2](/img/structure/B2996501.png)
7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyridino[2,3-d]pyrimidine class. This compound features a pyridine ring fused to a pyrimidinedione ring, with additional functional groups such as amino, methyl, and nitrile groups. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the condensation of 3-aminopyridine with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate pyridin-3-yl derivative, which is then further oxidized and nitrated to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as employing biocatalysts or environmentally benign solvents, can also be integrated to minimize environmental impact and improve sustainability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carboxamide.
Reduction: 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carboxylate.
Substitution: 7-Bromo-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
相似化合物的比较
7-Amino-1,3-dimethyl-2,4-dioxo-5-(2-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile
7-Amino-1,3-dimethyl-2,4-dioxo-5-(4-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile
Uniqueness: The uniqueness of 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.
This compound's intricate structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
7-amino-1,3-dimethyl-2,4-dioxo-5-pyridin-3-ylpyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-20-13-11(14(22)21(2)15(20)23)10(8-4-3-5-18-7-8)9(6-16)12(17)19-13/h3-5,7H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPUPKDNBNGUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CN=CC=C3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
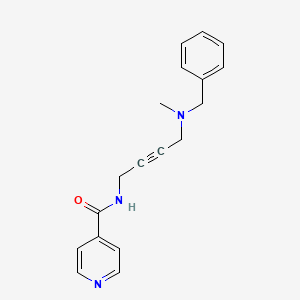
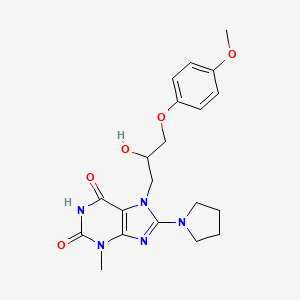
![2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide](/img/structure/B2996421.png)
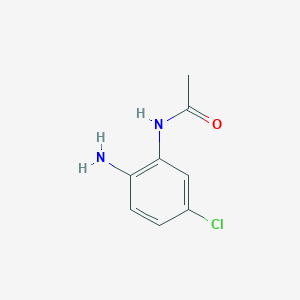
![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2996423.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2996425.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996426.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2996428.png)
![N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2,6-dimethoxybenzamide](/img/structure/B2996430.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)
